Product packaging for 2-(pyridin-2-ylmethyl)-1H-benzimidazole(Cat. No.:CAS No. 85330-44-5)

2-(pyridin-2-ylmethyl)-1H-benzimidazole

Cat. No.: B3057817
CAS No.: 85330-44-5
M. Wt: 209.25 g/mol
InChI Key: KWPAMQYOBCDQCJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)-1H-benzimidazole is a high-value benzimidazole derivative designed for pharmaceutical and medicinal chemistry research. The benzimidazole scaffold is recognized as a privileged structure in drug discovery due to its isosteric similarity to purines, allowing it to interact with a wide range of biological targets . This specific compound is of significant interest for the development of novel multi-targeting therapeutic agents. Recent studies on closely related 2-substituted benzimidazole derivatives have demonstrated noteworthy anti-inflammatory potential . Compounds within this structural class have shown the ability to concurrently inhibit key enzymes involved in inflammation, including COX-1 and COX-2, with some exhibiting IC50 values lower than standard NSAIDs like ibuprofen in vitro and demonstrating comparable efficacy to diclofenac in vivo . Molecular docking studies further suggest that these derivatives exhibit significant binding affinity with other therapeutic targets such as Aldose reductase and Phospholipase A2, indicating a promising multi-modal mechanism of action . Beyond anti-inflammatory applications, the benzimidazole core is a key pharmacophore in numerous clinically used drugs, including antiparasitics (albendazole, mebendazole), antivirals, antifungals, and antihypertensives (telmisartan) . This underscores the broad utility of this chemotype. Our product is provided with high purity and is intended for research purposes in early-stage drug discovery, hit-to-lead optimization, and structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B3057817 2-(pyridin-2-ylmethyl)-1H-benzimidazole CAS No. 85330-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-7-12-11(6-1)15-13(16-12)9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPAMQYOBCDQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357415
Record name 2-(pyridin-2-ylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85330-44-5
Record name 2-(pyridin-2-ylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyridin 2 Ylmethyl 1h Benzimidazole and Functionalized Analogs

Foundational Synthetic Strategies for the 1H-Benzimidazole Core

The construction of the 1H-benzimidazole ring system is a cornerstone of heterocyclic chemistry. Historically, the most prevalent method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a reaction known as the Phillips-Ladenburg synthesis. chemrxiv.org This method often requires harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid or hydrochloric acid. sphinxsai.com

Another fundamental approach is the reaction of o-phenylenediamine with aldehydes. This condensation reaction, typically followed by an oxidative cyclization, provides a versatile route to 2-substituted benzimidazoles. nih.govnih.gov A variety of oxidizing agents can be employed, including sodium metabisulfite, nitrobenzene, or even molecular oxygen from the air. nih.govdergipark.org.tr The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole (B57391) ring.

Targeted Synthesis of 2-(pyridin-2-ylmethyl)-1H-benzimidazole and Its Structural Variants

The synthesis of the specific target molecule, this compound, and its analogs leverages the foundational strategies with modifications to incorporate the pyridinylmethyl group at the C2 position.

Condensation Reactions for Formation of Benzimidazole-Pyridine Frameworks

The most direct route to this compound involves the condensation of o-phenylenediamine with pyridine-2-acetic acid or its derivatives, such as esters or acid chlorides. This reaction follows the general principle of the Phillips-Ladenburg synthesis. For instance, reacting o-phenylenediamine with pyridine-2-acetic acid in the presence of a dehydrating agent or under high-temperature conditions facilitates the cyclization to form the desired product. researchgate.net

Alternatively, the condensation of o-phenylenediamine with pyridine-2-carboxaldehyde can also be employed. The initial condensation forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield 2-(pyridin-2-yl)-1H-benzimidazole. Subsequent reduction of the pyridine (B92270) ring is not a direct route to the target molecule and therefore, the use of pyridine-2-acetic acid derivatives is more common for obtaining the pyridin-2-ylmethyl substituent directly.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these condensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trresearchgate.netmdpi.comjocpr.comeurekaselect.com For example, the microwave-assisted condensation of o-phenylenediamine with various heteroaromatic carboxylic acids, including those of pyridine, has been shown to be highly efficient. dergipark.org.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazoles

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes
Yield Often moderate Generally high to excellent
Energy Consumption High Low
Solvent Usage Often requires high-boiling point solvents Can often be performed under solvent-free conditions or with green solvents
Side Reactions More prevalent Reduced

Post-Cyclization Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further functionalization can be achieved through various reactions targeting the N-H of the imidazole (B134444) ring, as well as the benzimidazole and pyridine rings.

N-alkylation of the benzimidazole ring is a common derivatization strategy. The reaction of this compound with various alkyl halides in the presence of a base allows for the introduction of a wide range of substituents at the N1 position. nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the alkylation, although for a symmetrically substituted benzimidazole ring, this is not a concern. The use of functionalized alkyl halides can introduce additional reactive handles or pharmacophoric groups. nih.gov

Regioselective Substitution Strategies at Benzimidazole and Pyridine Rings

The regioselectivity of substitution on the benzimidazole and pyridine rings is governed by the electronic properties of these heterocyclic systems.

Benzimidazole Ring: The benzimidazole ring system is susceptible to electrophilic aromatic substitution on the benzene (B151609) ring. The positions 4, 5, 6, and 7 are π-excessive and thus activated towards electrophiles. chemicalbook.com The directing effect of the fused imidazole ring generally favors substitution at the 5- and 6-positions. Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of benzimidazoles can be achieved using a mixture of nitric and sulfuric acid, leading to the introduction of a nitro group, which can then be a precursor for other functional groups.

Pyridine Ring: The pyridine ring is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgyoutube.com When such reactions do occur, they are typically directed to the 3- and 5-positions. quimicaorganica.org Halogenation of the pyridine ring often requires harsh conditions. However, for activated pyridines, milder reagents like N-bromosuccinimide can be used. youtube.com Nucleophilic aromatic substitution is more facile on the pyridine ring, especially at the 2- and 4-positions, particularly if a good leaving group is present. researchgate.net In the context of this compound, direct C-H functionalization of the pyridine ring, for example through palladium-catalyzed reactions, offers a modern approach to introduce substituents with high regioselectivity. nih.gov

Innovative and Sustainable Synthetic Paradigms

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles, aiming to reduce the environmental impact of chemical processes.

Green Chemistry Principles in Benzimidazole Synthesis

The application of green chemistry to benzimidazole synthesis focuses on several key areas: the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. sphinxsai.comnih.govmdpi.comnih.gov

Water has been explored as a green solvent for the synthesis of benzimidazoles, offering an economical and environmentally friendly alternative to volatile organic compounds. sphinxsai.com Catalyst-free condensation reactions of o-phenylenediamines and aldehydes have also been developed, often proceeding in sustainable solvents like ethanol (B145695) at room temperature, with high atom economy and yielding products in nearly quantitative amounts. bohrium.com

The use of solid-supported catalysts and recyclable catalysts is another important aspect of green benzimidazole synthesis. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include the use of zeolites and metal nanoparticles supported on various materials. mdpi.com Microwave-assisted synthesis, as mentioned earlier, also aligns with the principles of green chemistry by significantly reducing reaction times and energy consumption. mdpi.comjocpr.comeurekaselect.comresearchgate.netgoogle.com

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

Approach Description Advantages
Use of Green Solvents Employing water, ethanol, or ionic liquids as the reaction medium. sphinxsai.commdpi.com Reduced toxicity and environmental impact.
Catalyst-Free Reactions Reactions proceed without the need for a catalyst. bohrium.com Simplifies purification, reduces waste, and lowers cost.
Heterogeneous Catalysis Using solid-supported or recyclable catalysts. mdpi.com Ease of separation and catalyst reuse.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reactions. mdpi.comjocpr.comeurekaselect.com Shorter reaction times, higher yields, and lower energy consumption.

Catalysis in Enhanced Synthetic Efficiency (e.g., Lewis Acid Catalysis, Nanocatalysis)

The synthesis of this compound and its derivatives has been significantly advanced through the use of catalytic methods, which offer improved reaction rates, higher yields, and milder, more environmentally friendly conditions compared to traditional synthetic routes. researchgate.netresearchgate.net Catalysis, particularly by Lewis acids and nanomaterials, plays a pivotal role in enhancing the efficiency of the key cyclocondensation reaction between an o-phenylenediamine and a carboxylic acid derivative or an aldehyde. researchgate.netresearchgate.net These catalysts function by activating the carbonyl group, thereby facilitating the nucleophilic attack by the diamine and subsequent intramolecular cyclization and dehydration to form the benzimidazole ring.

Lewis Acid Catalysis

Lewis acid catalysts are highly effective in promoting the synthesis of benzimidazole scaffolds. nih.gov They activate the carbonyl group of aldehydes or orthoesters, making them more susceptible to nucleophilic attack by the o-phenylenediamine. researchgate.netrsc.org This approach often leads to excellent yields under mild reaction conditions. nih.gov A variety of Lewis acids, including metal halides and metal-organic frameworks (MOFs), have been successfully employed for this transformation. researchgate.netrsc.org

For instance, metal chlorides such as Zirconium tetrachloride (ZrCl₄), Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), Titanium tetrachloride (TiCl₄), and Hafnium tetrachloride (HfCl₄) have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. researchgate.net In a similar vein, Erbium triflate (Er(OTf)₃) has been utilized as an efficient catalyst for the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles, achieving high yields in remarkably short reaction times. nih.gov

Metal-Organic Frameworks (MOFs) with open metal sites that act as Lewis acid centers also serve as effective heterogeneous catalysts. rsc.org For example, an activated manganese-based MOF (Mn-TPADesolv) has been shown to efficiently catalyze the reaction between o-phenylenediamine and various aromatic aldehydes in ethanol at room temperature, achieving excellent conversions in minutes. rsc.org The heterogeneous nature of MOFs allows for easy separation from the reaction mixture and potential for recyclability. rsc.org

Table 1: Examples of Lewis Acid Catalysis in Benzimidazole Synthesis
CatalystReactantsSolventConditionsYield (%)Reference
Er(OTf)₃ (1 mol%)N-phenyl-o-phenylenediamine + BenzaldehydeSolvent-freeMicrowave, 5-10 min86-99 nih.gov
Mn-TPADesolv MOF (0.005 mmol)o-phenylenediamine + p-tolualdehydeEthanol30 °C, 10 min>99 (conversion) rsc.org
ZrCl₄o-phenylenediamine + OrthoesterNot specifiedNot specifiedHigh activity researchgate.net
SnCl₄·5H₂Oo-phenylenediamine + OrthoesterNot specifiedNot specifiedHigh activity researchgate.net

Nanocatalysis

The application of nanotechnology has introduced a new class of highly efficient catalysts for benzimidazole synthesis. biointerfaceresearch.com Nanocatalysts exhibit superior activity compared to their bulk counterparts, primarily due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. biointerfaceresearch.comearthlinepublishers.com This often translates to faster reactions, higher yields, and milder conditions. nih.govsemanticscholar.org Furthermore, many nanocatalysts are heterogeneous, allowing for easy recovery and reuse, which aligns with the principles of green chemistry. worldscientificnews.comajgreenchem.com

A wide array of nanomaterials has been explored for this purpose:

Metal Oxide Nanoparticles: Magnetic iron oxide nanoparticles (Fe₃O₄-NPs) have been used as a Lewis acid catalyst that can be easily recovered using an external magnet. biointerfaceresearch.com Similarly, zinc oxide (ZnO) nih.govresearchgate.net, zirconia (ZrO₂) worldscientificnews.com, and tin oxide (SnO₂) earthlinepublishers.com nanoparticles have proven to be effective catalysts for the cyclocondensation of o-phenylenediamine with various aldehydes, often in environmentally benign solvents like ethanol or even under solvent-free conditions. earthlinepublishers.comnih.gov For example, ZnO nanoparticles (0.02 mol%) have been used to synthesize 2-substituted 1H-benzimidazoles in ethanol at 70 °C, affording high yields in as little as 15 minutes. nih.govsemanticscholar.org

Supported Nanoparticles: The efficacy of catalysts can be enhanced by supporting them on high-surface-area materials. Gold nanoparticles (AuNPs) supported on materials like titania (TiO₂) or alumina (B75360) (Al₂O₃) have been shown to catalyze the selective synthesis of benzimidazoles from aldehydes and o-phenylenediamine under mild conditions. earthlinepublishers.commdpi.com The activity of these catalysts can be size-dependent, with smaller particles often exhibiting higher catalytic activity. mdpi.com

Functionalized Nanomaterials: Core-shell nanocomposites, such as Fe₃O₄@SiO₂-ZnCl₂, combine the magnetic recoverability of an iron oxide core with the catalytic activity of a Lewis acid shell, providing a robust and reusable catalyst. earthlinepublishers.com Other functionalized systems include sulfonated cobalt ferrite (B1171679) nanoparticles and zinc sulfide (B99878) (nano-ZnS), which also act as efficient and recyclable heterogeneous catalysts for this transformation. researchgate.netajgreenchem.com

The mechanism for nanocatalysis often involves the adsorption of the aldehyde onto the nanoparticle surface, where the Lewis acidic sites of the nanocatalyst activate the carbonyl group for subsequent reaction with the diamine. biointerfaceresearch.com

Table 2: Examples of Nanocatalysis in Benzimidazole Synthesis
CatalystReactantsSolventConditionsYield (%)Reference
ZnO NPs (0.02 mol%)o-phenylenediamine + Substituted AldehydesEthanol70 °C, 15 min - 2 hHigh nih.govsemanticscholar.org
Fe₃O₄/chitosan NPs1,2-diamines + AldehydesEthanolAmbient temperatureHigh biointerfaceresearch.com
Nano-ZnSo-phenylenediamines + Substituted AldehydesEthanol70 °CHigh ajgreenchem.com
Au/TiO₂2-nitroaniline + AlcoholsToluene or Water130-150 °CNot specified mdpi.com
Sulfated Zirconia NPso-phenylenediamine + AldehydesConventional or MicrowaveNot specifiedNot specified worldscientificnews.com

Elucidation of Molecular and Electronic Structures of 2 Pyridin 2 Ylmethyl 1h Benzimidazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular and electronic structure of 2-(pyridin-2-ylmethyl)-1H-benzimidazole, confirming its elemental composition, and identifying its constituent functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in the this compound molecule. The analysis of vibrational modes helps in confirming the presence of characteristic bonds and structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum of benzimidazole (B57391) and its derivatives is characterized by several key absorption bands. For 2-(phenoxymethyl)benzimidazole, a related compound, the N-H stretching vibration is typically observed in the region of 3400-3100 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the benzene (B151609) and pyridine (B92270) rings are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the benzimidazole and pyridine rings give rise to characteristic bands in the 1650-1400 cm⁻¹ region. researchgate.netnih.gov The C-N stretching vibrations usually appear in the 1400-1200 cm⁻¹ range. Out-of-plane C-H bending vibrations can be observed at lower frequencies, typically below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on the less polar and more symmetric vibrations. In a study of 1-methyl-2-(2'-pyridyl)benzimidazole, a structurally similar compound, the Raman spectrum shows characteristic bands for the ring stretching modes of the benzimidazole and pyridine moieties. researchgate.net The symmetric breathing vibrations of the aromatic rings are often prominent in the Raman spectrum.

A representative table of expected vibrational frequencies for this compound based on data from related compounds is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3400 - 3100Imidazole (B134444)
Aromatic C-H Stretch3100 - 3000Benzene, Pyridine
Aliphatic C-H Stretch3000 - 2850Methylene (B1212753) bridge
C=N Stretch1650 - 1580Imidazole, Pyridine
C=C Stretch1600 - 1450Benzene, Pyridine
C-N Stretch1400 - 1200Imidazole, Pyridine
C-H Out-of-plane Bend900 - 675Benzene, Pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzimidazole, pyridine, and methylene bridge components. Based on data for the closely related 2-(2-pyridyl)benzimidazole (B74506), the N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The aromatic protons of the benzimidazole and pyridine rings will resonate in the range of 7.0-8.8 ppm. The protons of the methylene bridge would appear as a singlet, likely in the range of 4.0-5.0 ppm.

A table of predicted ¹H NMR chemical shifts for this compound is provided below, based on analogous compounds. chemicalbook.comscielo.br

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole N-H> 12.0br s
Pyridine H-6~8.8d
Pyridine H-3, H-4, H-57.2 - 8.4m
Benzimidazole H-4, H-77.6 - 7.8m
Benzimidazole H-5, H-67.2 - 7.3m
Methylene -CH₂-4.0 - 5.0s

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For benzimidazole derivatives, the C2 carbon of the imidazole ring typically resonates at a downfield chemical shift, often above 150 ppm. mdpi.com The other aromatic carbons of the benzimidazole and pyridine rings will appear in the region of 110-150 ppm. The carbon of the methylene bridge is expected to have a chemical shift in the aliphatic region, typically around 40-50 ppm. Tautomerism in the benzimidazole ring can affect the observed chemical shifts, sometimes leading to averaged signals for the C4/C7 and C5/C6 carbons. nih.govencyclopedia.pubnih.gov

Mass spectrometry is employed to determine the molecular mass of this compound and to study its fragmentation patterns, which can provide further structural information. For the related compound 2-(2-pyridyl)benzimidazole, the mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.com The fragmentation of benzimidazole derivatives often involves the cleavage of the substituent at the 2-position and fragmentation of the imidazole ring. researchgate.netsapub.org For this compound, a likely fragmentation pathway would involve the loss of the pyridylmethyl radical to form a stable benzimidazolium cation.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several related benzimidazole derivatives have been reported, offering insights into the likely conformation and tautomeric forms of this compound in the solid state. researchgate.net For instance, the crystal structure of 2-(pyridin-4-yl)-1H-benzimidazole reveals that the molecule is essentially planar, with a small dihedral angle between the pyridine and benzimidazole rings. nih.gov In the solid state, molecules of this type are often involved in intermolecular hydrogen bonding, with the N-H of the imidazole acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring acting as an acceptor. nih.govnih.gov This can lead to the formation of extended chains or networks.

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Computational Chemistry and Theoretical Characterization of 2 Pyridin 2 Ylmethyl 1h Benzimidazole

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. For 2-(pyridin-2-ylmethyl)-1H-benzimidazole, DFT calculations, particularly using methods like B3LYP, provide significant insights into its molecular characteristics.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of a molecule. The geometry of this compound and its derivatives is typically optimized using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. mdpi.com

For validation, these computationally predicted parameters are often compared with experimental data obtained from X-ray crystallography. nih.gov For instance, in a related compound, 1-[(pyridin-2-yl)methyl]-1H-benzimidazole, the benzimidazole (B57391) ring system and the pyridine (B92270) ring are nearly coplanar, with a small angle of 2.75 (11)° between their mean planes. nih.gov The benzimidazole ring itself is largely planar. nih.gov Such comparisons between theoretical and experimental values help confirm the accuracy of the computational method and the predicted structure. nih.govnih.gov Overlaying the DFT-optimized structure with the crystal structure often reveals a high degree of similarity, validating the theoretical model. nih.gov

Table 1: Selected Optimized Geometrical Parameters Note: Data for specific bond lengths and angles of the title compound require dedicated computational studies. The table below is a representative example of parameters that are typically analyzed.

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (Å or °)
Bond Length C-N (imidazole)ValueValue
C=N (imidazole)ValueValue
C-C (bridge)ValueValue
Bond Angle C-N-C (imidazole)ValueValue
N-C-C (bridge)ValueValue
Dihedral Angle Pyridine-CH2-BenzimidazoleValueValue

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For benzimidazole derivatives, the HOMO is often distributed over the entire molecule, particularly the benzimidazole ring, indicating it is the primary site for electrophilic attack. researchgate.net The LUMO is typically localized on one of the aromatic moieties, such as the pyridine ring, suggesting this area is susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For many benzimidazole derivatives, this energy gap is relatively small, which helps explain their high reactivity and biological activity. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO) Value
E(LUMO) Value
Energy Gap (ΔE) Value

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov

In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like nitrogen and oxygen. nih.gov Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. nih.gov For benzimidazole derivatives, the negative potential is often localized over the nitrogen atoms of the pyridine and imidazole (B134444) rings, while positive potentials are typically found over the hydrogen atoms, particularly the N-H proton of the benzimidazole ring. nih.govnih.gov This information helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition. nih.gov

Global reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals. These descriptors provide a more detailed understanding of a molecule's reactivity, stability, and electronic nature. They are calculated using the energies of the HOMO and LUMO.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1/2η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω = χ²/2η): A measure of the ability of a molecule to accept electrons.

These calculated values allow for a quantitative comparison of the reactivity between different molecules. researchgate.netresearchgate.net Benzimidazole derivatives often exhibit high electrophilicity index values, indicating they can act as efficient electron acceptors in reactions. researchgate.net

Table 3: Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I) -EHOMOValue
Electron Affinity (A) -ELUMOValue
Electronegativity (χ) (I+A)/2Value
Chemical Hardness (η) (I-A)/2Value
Chemical Softness (S) 1/2ηValue
Electrophilicity Index (ω) χ²/2ηValue

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugation, and intramolecular interactions. academicjournals.org It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). nih.gov

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In Silico Predictions for Molecular Recognition and Biological Interaction

In silico techniques, particularly molecular docking, are widely used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the most likely binding conformation and affinity. scispace.com Benzimidazole derivatives have been studied as inhibitors for a wide range of biological targets, including protein kinases, which are crucial in cancer therapy. nih.gov

Docking studies of benzimidazole-based compounds often reveal key interactions within the protein's active site. biointerfaceresearch.com These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the benzimidazole and pyridine rings, as well as the N-H group, can act as hydrogen bond donors or acceptors, forming strong connections with amino acid residues like aspartate, glutamate, or serine.

π-π Stacking: The aromatic rings of the ligand can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets in the protein.

The results are often expressed as a binding energy or docking score, where a more negative value indicates a stronger and more favorable interaction. nih.govbiointerfaceresearch.com These predictions help prioritize compounds for further experimental testing and guide the design of more potent and selective inhibitors. mdpi.com

Theoretical Assessment of Drug-Likeness Properties (e.g., Lipinski's Rule of Five)

A fundamental step in early-stage drug discovery is the computational evaluation of a compound's drug-likeness, which predicts its potential to be an orally active drug in humans. tiu.edu.iq This assessment is often guided by frameworks like Lipinski's Rule of Five. tiu.edu.iqni.ac.rs This rule establishes that for a compound to have good absorption and permeation, it should generally meet the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. tiu.edu.iqdovepress.com

Computational studies on benzimidazole derivatives frequently involve the calculation of these parameters to gauge their potential as drug candidates. nih.govresearchgate.net For instance, in silico evaluations of various benzimidazole hybrids have shown that these compounds often adhere to Lipinski's rule, indicating favorable physicochemical properties for oral bioavailability. nih.govresearchgate.net While specific data for this compound is part of broader studies on derivative classes, the general findings for similar structures are promising. The adherence to these rules suggests a good pharmacokinetic profile, a crucial characteristic for the development of new drugs. researchgate.netresearchgate.net

Table 1: Lipinski's Rule of Five Parameters for Drug-Likeness

Parameter Guideline Significance
Molecular Weight < 500 Daltons Influences absorption and diffusion.
LogP (Octanol-Water Partition Coefficient) ≤ 5 Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors ≤ 5 Impacts solubility and binding to targets.
Hydrogen Bond Acceptors ≤ 10 Affects solubility and binding characteristics.

This table outlines the general parameters of Lipinski's Rule of Five, which are computationally predicted for compounds like this compound to assess their drug-like potential.

Computational Modeling of Ligand-Biomolecule Interactions (e.g., DNA, Enzymes)

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule. researchgate.netnih.govqmul.ac.uk These methods are crucial for understanding the compound's mechanism of action at a molecular level.

Enzyme Interactions: Molecular docking studies have been extensively performed on benzimidazole derivatives to explore their potential as enzyme inhibitors. iosrjournals.org For example, derivatives have been docked with enzymes like the Mtb KasA protein, which is a target for anti-tuberculosis drugs. researchgate.net These simulations predict the binding affinity (often expressed as binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the enzyme's active site. researchgate.netacs.org Studies on various benzimidazole compounds have reported significant binding energies, suggesting they can act as potent inhibitors. researchgate.netacs.org For instance, docking of some derivatives with the tyrosinase enzyme showed favorable binding energies, indicating a potential for inhibitory activity. iosrjournals.org

DNA Interactions: The interaction of benzimidazole derivatives with DNA is another area of active computational research. Studies have investigated the binding of these compounds with Calf Thymus DNA (CT-DNA), often suggesting an intercalative binding mode. researchgate.net Computational models help to visualize how the planar benzimidazole structure can insert itself between the base pairs of the DNA double helix, a mechanism that can be crucial for anticancer or antimicrobial activity. These simulations provide insights into the stability of the ligand-DNA complex and the specific forces driving the interaction.

Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives with Biological Targets

Compound Class Biological Target Binding Energy (kcal/mol) Key Interactions Noted
Substituted Benzimidazole Mtb KasA Protein -7.17 to -7.36 Hydrogen bond analysis showed greater stability and affinity for the target. researchgate.net
Benzimidazole-Thiadiazole Hybrid 14-α demethylase (CYP51) up to -10.928 Interaction with heme group, hydrogen bond with Met508. acs.org
Benzimidazole-Pyrazole Hybrid B-cell lymphoma (BCL-2) -8.65 Significant binding affinity observed. acs.org
2-Methylbenzimidazole Derivative EGFR Crystal Structure High score of -75.5 (arbitrary units) Favorable binding affinity to active sites. researchgate.net

This table presents a summary of findings from various computational docking studies on benzimidazole derivatives, illustrating the range of biological targets and the predicted binding affinities.

Coordination Chemistry of 2 Pyridin 2 Ylmethyl 1h Benzimidazole As a Ligand

Ligand Design Principles for Benzimidazole-Pyridine Chelators

The design of benzimidazole-pyridine chelators like 2-(pyridin-2-ylmethyl)-1H-benzimidazole is rooted in fundamental principles of coordination chemistry that aim to create stable and functionally specific metal complexes. The core of this design involves the strategic combination of two distinct N-heterocyclic fragments: the benzimidazole (B57391) and the pyridine (B92270) moieties.

Key Design Elements:

Bidentate N,N'-Donors: The primary design feature is the presence of two nitrogen donor atoms, one from the pyridine ring and the imine nitrogen from the benzimidazole ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center, a thermodynamically favorable conformation known as the chelate effect.

Tunable Electronic Properties: The aromatic nature of both heterocyclic rings allows for the modification of their electronic properties through the introduction of various substituents. Attaching electron-donating or electron-withdrawing groups can modulate the ligand's electron density, which in turn influences the stability and reactivity of the metal complexes. acs.org For instance, functionalization at the NH position of the imidazole (B134444) unit is a common strategy to alter the ligand's properties without disrupting the primary coordination sphere. nih.gov

Supramolecular Interactions: The benzimidazole N-H group is a crucial feature, as it can act as a hydrogen-bond donor. This capability, along with potential π-π stacking interactions between the aromatic rings, allows for the construction of higher-order supramolecular architectures and coordination polymers. nih.govresearchgate.net

The combination of these design principles makes this compound and its derivatives powerful and versatile chelating ligands for synthesizing metal complexes with tailored structural, electronic, and functional properties. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Chelates

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes of this compound with a range of transition metals have been successfully synthesized. The general procedure involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol (B145695), methanol, or acetonitrile. The reaction mixture is often heated to facilitate complex formation, and the solid product can be isolated by filtration upon cooling or solvent evaporation.

Copper (II), Cobalt (II), and Nickel (II): The formation of complexes with these first-row transition metals is well-documented. asrjetsjournal.orgresearchgate.net For example, reactions with hydrated copper(II) and nickel(II) salts in ethanol lead to the formation of bis-ligand metal complexes. jocpr.com The synthesis of Cu(II), Zn(II), and Ni(II) complexes with related benzimidazole derivatives has also been reported, highlighting the versatility of this ligand class. nih.gov

Palladium (II) and Platinum (II): The N,N'-chelating system of benzimidazole-pyridine ligands is analogous to the well-studied 2,2'-bipyridine, making it suitable for complexation with square planar metals like Pd(II) and Pt(II). rsc.orgnih.gov

Zinc (II): Zinc(II) complexes have been prepared, often for studies related to fluorescence or the formation of coordination polymers. For instance, a one-dimensional zinc(II) coordination polymer has been synthesized using a related benzimidazole-tetrazole ligand and adipate (B1204190) as a co-ligand. nih.gov

The synthesized complexes are typically characterized by elemental analysis, which confirms the metal-to-ligand stoichiometry, and by spectroscopic methods like FT-IR, UV-Vis, and NMR spectroscopy to probe the coordination environment. nih.govresearchgate.net

The this compound ligand exhibits versatility in its coordination behavior, leading to a variety of geometries around the central metal ion.

Bidentate Chelation: The most common coordination mode is as a neutral bidentate N,N'-donor, where the pyridine nitrogen and the imine nitrogen of the benzimidazole ring bind to the metal center. This chelation is a defining feature of this ligand family. researchgate.net

Monodentate Coordination: In some cases, particularly with substituted derivatives or under specific reaction conditions, the ligand can act as a monodentate donor. jocpr.com This can occur through either the pyridine nitrogen or, less commonly, the imidazole nitrogen.

These coordination modes result in various geometries for the metal complexes, which are often confirmed by single-crystal X-ray diffraction.

Metal IonCoordination GeometryReference
Co(II)Distorted Trigonal-Bipyramidal nih.gov
Ni(II)Tetrahedral researchgate.net
Cu(II)Square Planar researchgate.net
Zn(II)Irregular Octahedral nih.gov
Co(II), Ni(II), Cu(II), Zn(II)Octahedral asrjetsjournal.org

A notable study on 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands demonstrated this principle effectively. acs.org When a bulky, electron-accepting 4-nitrobenzyl group was substituted at the N-1 position of the benzimidazole, the resulting copper complex exhibited a higher redox potential (0.68 V vs. NHE). Conversely, substitution with an electron-donating naphthyl moiety resulted in a complex with a lower redox potential. acs.org This demonstrates that electron-withdrawing groups can stabilize the lower oxidation state of the metal center, making it harder to oxidize, while electron-donating groups have the opposite effect. These modifications directly impact the electronic communication between the metal and the ligand, altering the electrochemical behavior of the complex. acs.org

Supramolecular Architecture and Coordination Polymer Formation

Beyond the formation of discrete mononuclear complexes, this compound and its derivatives are excellent building blocks for constructing intricate supramolecular assemblies and coordination polymers. This ability stems from the ligand's capacity for engaging in non-covalent interactions, such as hydrogen bonding and π-π stacking.

The N-H proton of the benzimidazole ring is a key functional group that can act as a hydrogen-bond donor, interacting with counter-ions or solvent molecules to link individual complex units into higher-dimensional networks. nih.gov For example, in the solid-state, weak C-H···N hydrogen bonds can link pairs of molecules to form rings, and these can be further connected into chains. nih.gov

Furthermore, the planar aromatic surfaces of the pyridine and benzimidazole rings facilitate π-π stacking interactions. These interactions can organize the metal complexes into well-defined one-, two-, or three-dimensional structures. In a study involving a related cobalt(II) complex, one-dimensional helical chains formed through coordination were further assembled via interchain π-π interactions into a two-dimensional sheet. These sheets then stacked to create a three-dimensional framework containing hexagonal channels. nih.gov

The combination of direct coordination to the metal center and these weaker intermolecular forces allows for the rational design of coordination polymers with specific topologies and potential applications in areas like materials science and crystal engineering. researchgate.netnih.gov

Interaction TypeResulting StructureReference
C-H···N Hydrogen BondsMolecular rings and chains nih.gov
N-H···O Hydrogen Bonds3D Supramolecular Architecture nih.gov
π-π Stacking2D sheets and 3D frameworks nih.gov
Hydrogen Bonding & π-π StackingLinear, zig-zag, ladder, helical geometries researchgate.net

Electronic and Electrochemical Properties of Metal Complexes

Cyclic voltammetry is a primary technique used to investigate the redox behavior of these complexes. Studies on various transition metal complexes have shown that they can undergo reversible or quasi-reversible redox processes, corresponding to changes in the metal's oxidation state (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)). rsc.orgelectrochemsci.org The potential at which these redox events occur can be finely tuned by modifying the ligand structure. As previously mentioned, attaching electron-withdrawing substituents to the ligand generally leads to a positive shift in the redox potential, making the complex more difficult to oxidize. acs.org

The electronic properties are also probed using UV-Vis absorption and luminescence spectroscopy. Complexes of metals like Ruthenium(II) and Platinum(II) with substituted 2-(2-pyridyl)benzimidazole (B74506) ligands often exhibit luminescence arising from metal-to-ligand charge transfer (MLCT) excited states. rsc.orgresearchgate.net The emission wavelengths and quantum yields of these complexes are sensitive to the ligand environment and can be systematically varied. For instance, a series of Re(I), Ru(II), and Pt(II) complexes with substituted 2-(2-pyridyl)benzimidazole ligands displayed luminescence with emission maxima dependent on the metal center. rsc.org

Some complexes also exhibit electrochromism, where a color change is induced by an electrochemical oxidation or reduction. An iron(II) complex with a related benzimidazole-pyridine ligand, for example, showed a color change from purple in its neutral state to yellow upon oxidation to Fe(III), and to green upon reduction to Fe(I). rsc.org This behavior highlights the potential for these materials in the development of electrochromic devices.

Potential Applications of Metal Complexes in Material Science and Catalysis

The versatile coordination behavior of this compound and its derivatives makes its metal complexes promising candidates for a range of applications in material science and catalysis. The ability to tune the electronic and steric properties of the ligand, combined with the diverse reactivity of various metal centers, has led to the development of novel materials with interesting photophysical properties and complexes with significant catalytic activity.

Applications in Material Science

Metal complexes incorporating the this compound framework have shown significant promise in the field of material science, particularly in the development of luminescent materials and components for solar energy conversion.

Luminescent Materials: Complexes of rhenium(I), ruthenium(II), and platinum(II) with substituted 2-(pyridin-2-yl)benzimidazole ligands have been synthesized and studied for their luminescence properties. researchgate.net These complexes exhibit phosphorescence, with emission wavelengths varying depending on the metal center. The luminescence arises from a triplet metal-to-ligand charge transfer (³MLCT) excited state. researchgate.net

Notably, the platinum(II) series of complexes are the most strongly emissive, with quantum yields reaching up to 6% and lifetimes up to 500 nanoseconds in an air-saturated dichloromethane (B109758) solution at room temperature. researchgate.net In the rhenium and ruthenium series, researchers have observed energy transfer processes between the metal-centered ³MLCT state and the excited states of pendant aromatic groups attached to the benzimidazole core, such as pyrene (B120774) and anthracene. researchgate.net This energy transfer can either quench the metal-based emission or be quenched by it, depending on the relative energy levels of the excited states. researchgate.net This tunability makes them interesting for applications in sensors, displays, and molecular electronics.

Interactive Data Table: Luminescence Properties of Metal Complexes

Metal Center Complex Type Example Emission Wavelength Range (nm) Key Features
Platinum(II) [Pt(PB)(CCR)₂] 553-605 Most strongly emissive; lifetimes up to 500 ns; quantum yields up to 6%. researchgate.net
Rhenium(I) [Re(PB)(CO)₃Cl] 620-640 Evidence of efficient energy transfer between the ³MLCT state and pendant luminophores. researchgate.net

PB represents substituted 2-(pyridin-2-yl)benzimidazole ligands; CCR is an acetylide ligand; bpy is 2,2'-bipyridine.

Dye-Sensitized Solar Cells (DSSCs): Copper complexes featuring substituted 2-(pyridin-2-yl)-1H-benzimidazole ligands have been explored as redox electrolytes in dye-sensitized solar cells (DSSCs). acs.org These complexes serve as an alternative to the traditional iodide/triiodide redox shuttle. The performance of the DSSC is influenced by the substituents on the benzimidazole ligand, which can modulate the redox potential of the copper(I)/copper(II) couple. acs.org

For instance, a copper complex with a bulky, electron-accepting 4-nitrobenzyl group on the benzimidazole nitrogen achieved a higher power conversion efficiency. acs.org This improvement was attributed to a suitable redox potential (0.68 V vs. NHE), faster dye regeneration, and slower recombination processes. acs.org These findings highlight the potential for designing highly efficient and stable copper-based electrolytes for DSSCs by modifying the this compound ligand. acs.org

Applications in Catalysis

While the broader family of benzimidazole-based ligands is known to form catalytically active metal complexes for various organic transformations and polymerization reactions, specific applications focusing solely on this compound are an emerging area of research. nih.govnih.gov The structural features of this ligand, particularly the N,N'-chelating site, make it suitable for stabilizing transition metal centers in various oxidation states, a key requirement for many catalytic cycles.

Metal complexes derived from benzimidazoles are noted for their ability to catalyze reactions such as organic transformations and polymerizations. nih.govnih.gov The stability and electronic properties of these complexes, influenced by the benzimidazole core, are crucial for their catalytic performance. nih.gov For example, palladium complexes with related (benzoimidazol-2-ylmethyl)amine ligands have been successfully used as catalysts for the methoxycarbonylation of olefins. daneshyari.com This suggests a strong potential for developing highly active and selective catalysts based on the this compound scaffold for a variety of important chemical reactions.

Molecular Mechanisms of Biological Interaction and Structure Activity Relationships of 2 Pyridin 2 Ylmethyl 1h Benzimidazole Analogs

Elucidation of Structure-Activity Relationships (SAR) for Mechanistic Understanding

The biological activity of 2-(pyridin-2-ylmethyl)-1H-benzimidazole derivatives is exquisitely sensitive to structural modifications. SAR studies systematically explore how changes in the molecular framework influence interactions with biological targets, thereby providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

The fundamental pharmacophore of this class of compounds consists of the benzimidazole (B57391) and pyridine (B92270) ring systems connected by a methylene (B1212753) linker. The benzimidazole moiety, a fused bicyclic aromatic system, is crucial for establishing non-covalent interactions such as hydrogen bonds and π-π stacking with biological macromolecules. The pyridine ring, with its nitrogen heteroatom, also contributes significantly to target recognition and binding affinity. The spatial arrangement of these two aromatic systems, governed by the flexible methylene bridge, is a critical determinant of biological efficacy.

In the context of glucokinase activation, the 2-(pyridin-2-yl)-1H-benzimidazole (PBI) framework has been identified as a cornerstone for the design of allosteric activators. nih.gov The nitrogen atoms within both the benzimidazole and pyridine rings can function as hydrogen bond acceptors, while the N-H group of the benzimidazole can act as a hydrogen bond donor, facilitating the anchoring of the molecule within the allosteric binding site of the glucokinase enzyme.

The introduction of various substituents onto the this compound core has a profound impact on the binding affinity and modulatory capacity of the resulting analogs across a spectrum of biological targets.

Substitutions on the Benzimidazole Ring: Alterations to the benzimidazole component can dramatically modulate biological activity. For instance, in the development of glucokinase activators, the introduction of small, lipophilic groups at the 5- and 6-positions of the benzimidazole ring can enhance binding affinity by occupying hydrophobic pockets within the enzyme's allosteric site. Conversely, sterically demanding substituents can lead to a diminution or complete loss of activity. In the arena of anti-inflammatory agents, the electronic nature of substituents on the benzimidazole ring can influence the inhibitory activity against cyclooxygenase (COX) enzymes. Strategic placement of certain groups can confer selectivity for COX-2 over COX-1, a highly desirable feature for mitigating gastrointestinal side effects.

The following interactive data table provides a summary of the impact of substituent variations on the biological activity of this compound analogs.

Target Enzyme/ProteinAnalog/Substituent ModificationReported Activity (IC50/EC50)
GlucokinaseLead compound 5aEC50 = 0.13 µM nih.gov
GlucokinaseAnalog with a cyclohexyl substituentEC50 = 0.016 µM nih.gov
5-LipoxygenaseBRP-7 (a benzimidazole derivative)IC50 = 0.31 µM (for LT formation) nih.gov
5-LipoxygenaseCompound 44 (a benzimidazole derivative)IC50 = 0.12 µM (for LT formation) nih.gov
P. falciparum (NF54, chloroquine-sensitive)Benzimidazole analog 1.3IC50 = 0.079 µM mesamalaria.org
P. falciparum (K1, multidrug-resistant)Benzimidazole analog 1.3IC50 = 0.335 µM mesamalaria.org
Nek2 KinaseImidazo[1,2-a] pyridine derivative 28eIC50 = 38 nM documentsdelivered.com

Detailed Mechanisms of Molecular Action

The pharmacological effects of this compound and its derivatives are orchestrated through their precise interactions with key biomolecules, including nucleic acids and enzymes.

Benzimidazole-containing compounds are well-documented for their ability to interact with DNA. mdpi.com These interactions primarily occur through two distinct modes: intercalation and groove binding.

Intercalation: This binding mechanism involves the insertion of the planar, aromatic benzimidazole ring system between the base pairs of the DNA double helix. This process can induce structural distortions in the DNA, thereby interfering with crucial cellular processes such as replication and transcription.

Groove Binding: Alternatively, these molecules can bind non-covalently within the minor or major grooves of the DNA helix. The specificity of this interaction is largely governed by the molecule's three-dimensional shape, size, and its potential to form hydrogen bonds with the edges of the DNA base pairs.

A suite of biophysical techniques is employed to meticulously characterize the interactions between small molecules like this compound and DNA.

Isothermal Fluorescence Titration: This method is instrumental in quantifying the binding affinity and stoichiometry of the molecular interaction by monitoring changes in the fluorescence properties of either the compound or DNA upon complex formation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the secondary structure of DNA. Alterations in the CD spectrum of DNA upon the addition of a ligand provide valuable insights into the nature of the binding interaction and any induced conformational changes in the DNA helix. nih.govresearchgate.net

Thermal Denaturation: The stability of the DNA double helix is assessed by measuring its melting temperature (Tm). Molecules that bind to and stabilize the DNA duplex will elicit an increase in the Tm, providing evidence of a binding event. researchgate.net

Glucokinase Activation: As highlighted earlier, derivatives of this compound have been identified as potent allosteric activators of glucokinase. nih.gov These molecules bind to a site on the enzyme that is distinct from the active site where glucose binds. This allosteric binding event triggers a conformational change in the enzyme, leading to an enhancement of its catalytic activity and an increase in the rate of glucose phosphorylation. acs.org The precise binding mode of these activators has been elucidated through X-ray crystallography studies. nih.gov

COX Enzyme Inhibition: The anti-inflammatory effects of certain benzimidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. The mechanism of inhibition typically involves the competitive binding of the inhibitor to the active site of the COX enzyme, thereby precluding the binding of the natural substrate, arachidonic acid. Achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a key objective in the design of safer anti-inflammatory therapeutics.

Lipoxygenase Pathway Modulation: Lipoxygenases (LOXs) are a family of enzymes that catalyze the conversion of polyunsaturated fatty acids into pro-inflammatory leukotrienes. Certain benzimidazole derivatives have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in this pathway. nih.gov By inhibiting 5-LOX, these compounds can curtail the production of inflammatory leukotrienes, thereby exerting an anti-inflammatory effect.

Kinase Activity: Protein kinases represent a large and diverse family of enzymes that are central to cellular signal transduction. The aberrant activity of kinases is a hallmark of numerous diseases, including cancer. Consequently, kinases are major targets for drug discovery. Several benzimidazole-based compounds have been successfully developed as kinase inhibitors. nih.govnih.gov For instance, the compound BMS-536924, which features a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one core, is a known inhibitor of the insulin-like growth factor I receptor kinase. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase's active site, thus preventing the phosphorylation of downstream substrates. The SAR of these inhibitors is meticulously optimized to achieve high potency and selectivity for the target kinase.

Receptor Agonism and Antagonism Mechanisms (e.g., Dopaminergic Receptor D4 Agonism)

The biological activity of this compound analogs is significantly defined by their interactions with specific receptor systems, most notably the dopaminergic receptors. Research into this class of compounds has revealed a nuanced structure-activity relationship (SAR) that governs whether a molecule acts as a receptor agonist, partial agonist, or antagonist. The dopamine (B1211576) D4 receptor (D4R) has been a primary target of interest for these analogs. nih.govunicam.it

A key discovery in this area is the compound 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, also known as ABT-724, which was identified as a highly selective and potent D4R agonist. nih.gov The development of ABT-724 and related heteroarylmethylarylpiperazines demonstrated a remarkable SAR, where substitutions on the terminal arylpiperazine ring can modulate the intrinsic functional activity of the compound. nih.govacs.org This modulation allows for the fine-tuning of a compound's efficacy, ranging from full agonism to antagonism. nih.govacs.org

Studies have indicated that the functional activity of these ligands is not solely dependent on one part of the molecule. While the heteroarylmethyl moiety (in this case, the benzimidazole-methyl part) has a critical interaction with specific microdomains of the D4 receptor protein to control intrinsic activity, the phenylpiperazine portion also plays a key role in determining efficacy for some binding orientations. nih.govacs.org This suggests a cooperative mechanism where multiple parts of the ligand contribute to the conformational changes in the receptor that lead to its activation (agonism) or inhibition (antagonism).

Further research has expanded on these findings, exploring different substitutions to understand the structural requirements for D4R affinity and functional outcome. For instance, replacing the benzimidazole core with other scaffolds or altering the linker and the terminal aromatic ring can lead to compounds with varied profiles, including potent antagonists. unicam.itmdpi.com Some analogs have been found to exhibit a biased agonism profile, where they act as partial agonists for G-protein activation while simultaneously acting as antagonists for β-arrestin recruitment. unicam.it This functional selectivity highlights the complexity of ligand-receptor interactions and the potential to design drugs with more specific downstream signaling effects.

The structural features that differentiate agonists from antagonists within this chemical series can be subtle. The similarity between the structures of partial agonists and antagonists suggests that small changes in substituent position or electronic properties can shift the equilibrium of the receptor's conformational state, leading to different functional responses. nih.gov

Table 1: Structure-Activity Relationship (SAR) of this compound Analogs at the D4 Receptor
Structural MoietyModification/SubstitutionObserved Effect on D4R ActivityReference
Heteroarylmethyl Group (Benzimidazole)Core structure is critical for interaction with receptor microdomains.Controls intrinsic activity and efficacy. nih.gov, acs.org
Terminal Arylpiperazine RingRegiosubstitution on the terminal aryl ring.Modulates functional or intrinsic activity, allowing for tuning between agonism and antagonism. nih.gov, acs.org
General StructureSubtle structural changes (e.g., substituent position).Can convert a partial agonist into an antagonist. nih.gov
Various AnalogsExploration of different linkers and terminal groups.Development of potent antagonists and biased agonists (partial G-protein activation, β-arrestin antagonism). unicam.it

Advanced Approaches for Mechanistic Elucidation (e.g., Molecular Docking for Ligand-Target Interactions)

To gain a deeper understanding of the molecular mechanisms underlying the observed SAR, advanced computational techniques such as molecular docking are employed. biointerfaceresearch.com Molecular docking is a powerful in silico method used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This technique allows researchers to visualize and analyze the plausible interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.complos.org

For this compound analogs and other dopamine receptor ligands, molecular docking studies have been instrumental in rationalizing their binding affinities and subtype selectivities. mdpi.com By docking these ligands into 3D structural models of the dopamine D4 receptor, researchers can identify key amino acid residues within the binding pocket that interact with specific chemical features of the ligands. For example, docking studies can help explain why certain substitutions on the benzimidazole or pyridine rings enhance binding affinity or why the nature of the linker is crucial for proper orientation within the active site.

The general workflow of such a study involves:

Obtaining or generating a 3D structure of the target receptor, often based on cryo-electron microscopy (cryo-EM) or homology modeling. mdpi.com

Preparing the ligand structures and the receptor for the docking simulation.

Running the docking algorithm, which samples a wide range of ligand conformations and orientations within the receptor's binding site and scores them based on a scoring function. biointerfaceresearch.com

Analyzing the top-ranked poses to identify the most likely binding mode and the key intermolecular interactions. mdpi.com

These studies often reveal that the nitrogen atoms in the benzimidazole and pyridine rings act as hydrogen bond acceptors or donors, while the aromatic rings engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor like phenylalanine, tyrosine, and tryptophan. plos.org For instance, the interaction with an aspartic acid residue (Asp114 in D2-like receptors) is a common feature for many dopaminergic ligands. mdpi.com Molecular docking can rationalize why a particular analog is a potent D4R agonist or antagonist by revealing how its specific structure stabilizes an active (agonist-bound) or inactive (antagonist-bound) conformation of the receptor. mdpi.com The results from these computational models provide valuable hypotheses that can be tested experimentally, guiding the design and synthesis of new analogs with improved potency and selectivity. biointerfaceresearch.complos.org

Table 2: Application of Molecular Docking for Mechanistic Elucidation
Computational TechniqueObjectiveKey Findings & InsightsReference
Molecular DockingPredict ligand binding orientation and affinity within the D4 receptor active site.Identifies key amino acid interactions (hydrogen bonds, hydrophobic interactions) responsible for binding. biointerfaceresearch.com, researchgate.net
In Silico/In Vitro SynergyRationalize receptor subtype selectivity (e.g., D4 vs. D2/D3).Elucidates how ligands interact with specific residues in the primary or secondary binding pockets to confer selectivity. mdpi.com
Binding Pose AnalysisExplain the structural basis for agonism versus antagonism.Reveals how different ligand binding modes can stabilize either the active or inactive conformation of the receptor. mdpi.com
QSAR and DockingDevelop quantitative models to predict the activity of new analogs.Provides a structural basis for the statistical relationships found in QSAR studies, guiding rational drug design. biointerfaceresearch.com

Catalytic Applications and Contributions of 2 Pyridin 2 Ylmethyl 1h Benzimidazole

Utilization as Ligands in Homogeneous Catalytic Systems

Complexes of 2-(pyridin-2-ylmethyl)-1H-benzimidazole and its close structural analogs have demonstrated significant efficacy as homogeneous catalysts, particularly in hydrogenation and transfer hydrogenation reactions. The pyridine (B92270) and benzimidazole (B57391) moieties of the ligand play a crucial role in stabilizing the metal center and influencing its catalytic activity.

Palladium(II) complexes of 2-(2-pyridyl)benzimidazole (B74506), a closely related ligand, have been investigated as catalysts for the hydrogenation of alkenes and alkynes. These complexes, when activated, form active species that catalyze the reduction of carbon-carbon multiple bonds. For instance, complexes such as dichloro[2-(2-pyridyl)benzimidazole]palladium(II) have shown activity in these transformations. The catalytic cycle is believed to involve the coordination of the unsaturated substrate to the palladium center, followed by migratory insertion of a hydride and subsequent reductive elimination to yield the alkane.

Ruthenium(II) complexes bearing benzimidazole-derived ligands have also emerged as highly effective catalysts for the transfer hydrogenation of ketones. In these systems, a hydrogen donor, typically 2-propanol, is used to reduce the ketonic carbonyl group to a secondary alcohol. The catalytic activity of these ruthenium complexes is attributed to the formation of a ruthenium-hydride species, which is the key intermediate in the hydrogen transfer process. The electronic and steric properties of the this compound ligand can be fine-tuned to optimize the catalytic efficiency and selectivity of these reactions.

Catalyst/ComplexCatalytic ApplicationKey Research FindingsReference
Palladium(II) complexes of 2-(2-pyridyl)benzimidazoleHomogeneous hydrogenation of alkenes and alkynesThe complexes form active catalysts for hydrogenation, with evidence suggesting a homogeneous nature of the active species. The reaction with terminal alkenes can be accompanied by isomerization. nih.govdntb.gov.ua
Ruthenium(II) complexes with benzimidazole derivativesHomogeneous transfer hydrogenation of ketonesThese complexes exhibit good catalytic activity in the transfer hydrogenation of various ketones using 2-propanol as the hydrogen source. The formation of a ruthenium-hydride intermediate is proposed as the key step. mdpi.com
Table 1: Homogeneous Catalytic Applications of this compound and its Analogs.

Integration in Heterogeneous Catalysis and Nanocatalyst Design

The immobilization of this compound and its metal complexes onto solid supports represents a significant advancement in catalysis, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability.

A notable example is the development of a magnetically retrievable copper(I) catalyst supported on mesoporous silica (B1680970) (Fe3O4@SBA-15). nih.gov In this design, the 2-(2-pyridyl)benzimidazole ligand is covalently anchored to the surface of the magnetic nanoparticles. The subsequent coordination with copper(I) ions yields a robust and highly efficient heterogeneous catalyst. This nanocatalyst has been successfully employed in the amination of aryl halides using sodium azide (B81097) as the nitrogen source, demonstrating excellent recyclability over multiple cycles with minimal loss of activity. nih.gov The solid support not only facilitates catalyst recovery but also prevents the agglomeration of the active metal centers, thereby maintaining high catalytic performance.

Catalyst SystemDescriptionCatalytic ApplicationKey Research FindingsReference
Fe3O4@SBA-15-bis(PBI)-Cu(I)Copper(I) complex of 2-(2-pyridyl)benzimidazole immobilized on magnetic mesoporous silica nanoparticles.Amination of aryl halides.The catalyst is highly efficient and can be easily recovered using a magnet. It shows excellent recyclability for at least six cycles with low metal leaching, indicating a predominantly heterogeneous catalytic process. nih.gov
ZnO NanoparticlesWhile not directly functionalized with the specific ligand, ZnO nanoparticles have been used as heterogeneous catalysts for the synthesis of benzimidazole derivatives.Synthesis of 2-substituted benzimidazoles.ZnO nanoparticles act as an effective and recyclable catalyst for the cyclocondensation of o-phenylenediamine (B120857) with aldehydes, offering a green and efficient synthetic route. nih.gov
Table 2: Heterogeneous and Nanocatalyst Applications Involving Benzimidazole Scaffolds.

Mechanistic Pathways of Catalytic Reactions Promoted by the Compound

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of this compound, the ligand plays a pivotal role in the catalytic cycle.

In the context of transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes, a plausible mechanism involves the formation of a ruthenium-hydride species as the active catalyst. mdpi.com This is often initiated by the reaction of the ruthenium precursor with a hydrogen donor, such as 2-propanol, in the presence of a base. The this compound ligand, coordinated to the ruthenium center, modulates the electronic and steric environment, facilitating the hydride transfer. The catalytic cycle is then believed to proceed through the coordination of the ketone to the ruthenium-hydride complex, followed by the transfer of the hydride to the carbonyl carbon and a proton from a coordinated solvent or the ligand itself to the carbonyl oxygen, yielding the alcohol product. The catalyst is then regenerated to continue the cycle.

For the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives using a ZnO-based nanocatalyst, the proposed mechanism highlights the role of the catalyst as a Lewis acid. rsc.org The catalyst activates the aldehyde reactant, facilitating a Knoevenagel condensation with a nitrile. This is followed by a Michael addition of a 2-aminobenzimidazole (B67599) derivative. The subsequent intramolecular cyclization and tautomerization lead to the final product. While this example does not directly involve this compound as a ligand, it illustrates a common mechanistic theme in benzimidazole synthesis where the catalyst activates the substrates.

Emerging Catalytic Roles in Organic Transformations

Beyond well-established applications in hydrogenation and related reactions, complexes of this compound and its analogs are finding emerging roles in a variety of other organic transformations, driven by the quest for sustainable and efficient synthetic methodologies.

One such area is in the field of photocatalysis and dye-sensitized solar cells (DSSCs). Ruthenium complexes of 2-(2'-pyridyl)benzimidazole derivatives have been synthesized and investigated as photosensitizers in DSSCs. rsc.orgst-andrews.ac.uk In these systems, the ruthenium complex absorbs light, leading to an excited state from which an electron can be injected into the conduction band of a semiconductor, typically titanium dioxide. While the efficiencies of early systems were modest, this research opens up avenues for the application of these compounds in solar energy conversion.

Furthermore, the versatility of the benzimidazole scaffold and its ability to be incorporated into more complex ligand architectures suggest potential applications in a broader range of catalytic C-C and C-N coupling reactions. researchgate.netnih.gov The development of catalysts that can perform these transformations under mild and environmentally friendly conditions is a major goal in modern organic synthesis. The electronic properties of the this compound ligand can be readily tuned by substitution on either the pyridine or benzimidazole rings, allowing for the rational design of catalysts for specific organic transformations. The ongoing exploration of the catalytic potential of this compound and its derivatives is expected to lead to the discovery of new and valuable synthetic methods.

Future Research Trajectories and Outlook for 2 Pyridin 2 Ylmethyl 1h Benzimidazole

Rational Design of Novel Analogues with Tuned Molecular Recognition Properties

The future of 2-(pyridin-2-ylmethyl)-1H-benzimidazole research lies heavily in the rational design of new analogues with precisely controlled properties for specific molecular targets. This approach moves beyond traditional synthesis and screening, employing a deep understanding of structure-activity relationships to create molecules with enhanced efficacy and selectivity.

A key strategy involves bioisosteric replacement and scaffold hopping, where parts of the molecule are systematically replaced with other chemical groups that retain similar physical or chemical properties. For instance, researchers have successfully replaced indole (B1671886) cores with pyrazole (B372694) moieties in related structures to develop potent urate transporter 1 (URAT-1) inhibitors for treating hyperuricemic nephropathy. nih.gov This design strategy, when applied to the this compound scaffold, could yield new classes of therapeutic agents. The goal is to modulate properties like ligand-receptor binding, membrane permeability, and metabolic stability.

Future design will focus on creating derivatives that can selectively target specific biological entities, such as enzymes, receptors, or DNA structures. rug.nl For example, modifications to the pyridine (B92270) or benzimidazole (B57391) rings can be tailored to enhance interactions with the active site of a target protein, as seen in the development of new anticancer and antimicrobial agents. researchgate.netnih.gov The introduction of various substituents—electron-donating or electron-withdrawing groups—can fine-tune the electronic properties of the molecule, influencing its binding affinity and reactivity. researchgate.netbanglajol.info

Table 1: Examples of Rationally Designed Benzimidazole Derivatives and Their Properties

Derivative ClassDesign StrategyTarget/ApplicationKey Findings
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivativesIntroduction of a urea (B33335) skeletonAnticancer (A549, HCT-116, PC-3 cell lines)Compound 7i showed high potency, inducing apoptosis and arresting the cell cycle at the G1 phase. researchgate.net
2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acidsBioisosteric replacement of an indole core with pyrazoleUrate Transporter 1 (URAT-1) InhibitionCompound 18 demonstrated excellent cytoprotective efficacy and significantly reduced serum uric acid levels. nih.gov
2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazolesPharmacophore combinationAnti-angiogenesis and anticancer (KRAS/Wnt inhibition)Compound 16f was identified as a potent anti-angiogenesis molecule with high binding affinity to KRAS, Wnt, and VEGF. rsc.org

This targeted design approach will be crucial for developing next-generation drugs and functional materials based on the this compound framework.

Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies

Advancements in the study of this compound and its derivatives will increasingly depend on the powerful synergy between synthetic chemistry, advanced spectroscopy, and computational modeling. This integrated approach allows for a comprehensive understanding of molecular structure, dynamics, and function, from the gas phase to complex biological systems.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural parameters, vibrational frequencies, and electronic properties of these molecules. researchgate.netresearchgate.netnih.gov These theoretical calculations provide invaluable insights that guide experimental work. For example, computational studies can predict the most stable conformers of a molecule and estimate the energy barriers for internal rotation, information that is critical for understanding its behavior and interaction with other molecules. researchgate.net

Experimental techniques such as resonant two-photon ionization, laser-induced fluorescence spectroscopy, and UV-UV hole-burning spectroscopy provide detailed information about the molecule's excited-state dynamics and its interactions with solvent molecules or other interacting partners. nih.govrsc.org When these experimental findings are correlated with computational results, a much clearer picture of the molecule's properties emerges. This combined approach has been used to study the docking preferences of small solvent molecules and inert atoms on the benzimidazole scaffold, revealing how intermolecular interactions influence spectral shifts and stability. nih.govrsc.org

Table 2: Integrated Methodologies in the Study of Benzimidazole Derivatives

Study FocusSynthetic MethodsSpectroscopic TechniquesComputational MethodsKey Insights Gained
Hydrogen-bonded complexesSupersonic jet-cooled molecular beam productionResonant two-photon ionization, laser-induced fluorescence, UV-UV hole-burning spectroscopyDFT calculationsIdentified stable isomeric structures and determined the influence of solvent docking on spectral shifts and excited-state dynamics. nih.gov
Dispersion-controlled dockingSupersonic jet-cooled molecular beam productionResonant two-photon ionization, laser-induced fluorescence, single vibronic level fluorescence spectroscopyDFT calculationsDetermined the preferential docking sites for argon atoms on the molecule's surface, highlighting the role of dispersion forces. rsc.org
Structural and electronic propertiesStandard chemical synthesisFT-IR, Mass, ¹H & ¹³C NMR, XRDDFT (B3LYP), NBO, MEP, AIM analysisCorrelated experimental and calculated structural parameters; predicted non-linear optical (NLO) properties and regions for non-covalent interactions. nih.govresearchgate.net

The future will see an even deeper integration of these methodologies. For instance, molecular docking studies can predict how newly designed analogues will bind to protein targets, guiding synthetic efforts toward the most promising candidates. researchgate.netresearchgate.net This feedback loop between prediction, synthesis, and characterization will accelerate the discovery of new functional molecules.

Exploration of Uncharted Areas of Chemical and Biological Utility

While the benzimidazole scaffold is well-known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, there remain significant opportunities to explore new applications for this compound and its derivatives. ekb.egmdpi.comnih.gov

One promising, yet less explored, area is in the development of agents against agricultural pests and diseases. Preliminary studies have shown that derivatives of 2-(2'-pyridyl) benzimidazole possess phytotoxic and nematicidal activity, suggesting potential applications in crop protection. researchgate.net Further research could lead to the development of novel, effective, and potentially more environmentally benign pesticides and herbicides.

Another emerging application is in materials science, particularly in the field of optoelectronics. The chelating nature of this compound makes it an excellent ligand for creating metal complexes. These complexes have shown potential for use as electrolytes in dye-sensitized solar cells (DSSCs). acs.org By tuning the ligand structure, it is possible to alter the redox potential of the metal complex, thereby improving the efficiency of the solar cell. acs.org This opens up a new frontier for designing functional materials for renewable energy applications.

Furthermore, the ability of this compound and its metal complexes to interfere with bacterial adhesion and biofilm formation presents a significant opportunity in combating antimicrobial resistance. nih.gov Research has demonstrated that ruthenium complexes incorporating 2-pyridin-2-yl-1H-benzimidazole exhibit anti-biofilm activity, suggesting a synergistic effect between the ligand and the metal ion. nih.gov Exploring this avenue could lead to new strategies for treating persistent infections associated with biofilms.

The vast chemical space of benzimidazole derivatives remains largely untapped. chemrxiv.org Future research will likely uncover novel biological activities and chemical utilities by screening existing libraries against new targets and by designing novel derivatives aimed at unexplored biological pathways and material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(pyridin-2-ylmethyl)-1H-benzimidazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : Reacting 2-mercaptobenzimidazole with substituted 2-chloromethylpyridine in solvents like 1,2-dimethoxyethane under basic conditions (e.g., KOH) to form 2-[(pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole intermediates .

Oxidation : Controlled oxidation of the sulfanyl group to sulfinyl or sulfonyl derivatives using oxidizing agents like mCPBA or H₂O₂, depending on the desired substituent .

  • Key Data : Reaction yields range from 70–90%, with purity confirmed via TLC and column chromatography (CH₂Cl₂/hexane eluent) .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm; pyridyl methyl protons at δ 4.2–4.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL97 software) for resolving bond lengths, angles, and space groups (e.g., triclinic system, space group P1) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S content to validate synthesis .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Derivatives exhibit antiproliferative activity against cancer cell lines (A549, HCT116, PC3) via in vitro MTT assays. For example:

  • IC₅₀ Values : Reported at 5–20 µM for derivatives with electron-withdrawing substituents on the benzimidazole ring .
  • Mechanism : Preliminary docking studies suggest interaction with tubulin or kinase active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfinyl derivatives?

  • Methodological Answer :

  • Catalyst Choice : Use MnO₂ or VO(acac)₂ for selective sulfinyl group formation, avoiding over-oxidation to sulfones .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
  • Real-Time Monitoring : In situ FTIR or HPLC to track intermediate conversion and minimize side products .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for substituted derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine X-ray crystallography (SHELX programs) with solid-state NMR to address discrepancies in bond lengths or torsional angles caused by polymorphism .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) to correlate experimental NMR shifts with predicted electronic environments .

Q. What strategies enhance structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :

  • Systematic Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the pyridine/benzimidazole rings to assess steric and electronic effects on potency .
  • Pharmacophore Mapping : Use Schrödinger Suite to identify critical hydrogen-bond acceptors (e.g., pyridyl N) and hydrophobic regions driving activity .

Q. How to design derivatives for metal-binding applications?

  • Methodological Answer :

  • Functional Group Addition : Incorporate pyridyl or triazole moieties (e.g., 2-(pyridin-4-yl)-1H-benzimidazole) to create chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Stoichiometric Studies : UV-Vis titration (e.g., Job’s plot) to determine metal-ligand binding ratios .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Stability Testing : Monitor sulfoxide derivatives for thermal decomposition (TGA/DSC) and light sensitivity (accelerated stability studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.